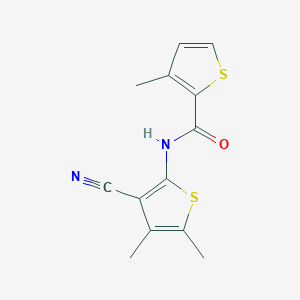![molecular formula C21H27N3O2S B4278819 2-[2-(4-TERT-BUTYLPHENYL)CYCLOPROPANEAMIDO]-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE](/img/structure/B4278819.png)
2-[2-(4-TERT-BUTYLPHENYL)CYCLOPROPANEAMIDO]-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
Overview
Description
2-[2-(4-TERT-BUTYLPHENYL)CYCLOPROPANEAMIDO]-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropyl group, a thiazole ring, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-TERT-BUTYLPHENYL)CYCLOPROPANEAMIDO]-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the cyclopropyl and thiazole intermediates. The cyclopropyl intermediate can be synthesized through a cyclopropanation reaction, while the thiazole ring can be formed via a Hantzsch thiazole synthesis. The final step involves coupling these intermediates under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as implementing purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-TERT-BUTYLPHENYL)CYCLOPROPANEAMIDO]-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-(4-TERT-BUTYLPHENYL)CYCLOPROPANEAMIDO]-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(4-TERT-BUTYLPHENYL)CYCLOPROPANEAMIDO]-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-({[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}amino)-N,N,4-trimethyl-1,3-thiazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.
2-({[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}amino)-N,N,4-dimethyl-1,3-thiazole-5-carboxamide: Similar structure but with fewer methyl groups.
Uniqueness
The uniqueness of 2-[2-(4-TERT-BUTYLPHENYL)CYCLOPROPANEAMIDO]-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[2-(4-tert-butylphenyl)cyclopropanecarbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-12-17(19(26)24(5)6)27-20(22-12)23-18(25)16-11-15(16)13-7-9-14(10-8-13)21(2,3)4/h7-10,15-16H,11H2,1-6H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKJKKMHYGVYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4278743.png)
![N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4278757.png)
![3-[(Furan-2-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278765.png)

![2,6-dimethyl-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B4278775.png)
![4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4278781.png)
![4-ETHYL-5-METHYL-2-{[(5-METHYL-2-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B4278799.png)
![2-[(Thiophen-2-ylmethyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B4278811.png)
![3-{[1-(2,4-Dimethylphenyl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278813.png)
![2-(4-chloro-2-methylphenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B4278825.png)
![N-(3-{[(cyclobutylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)cyclobutanecarboxamide](/img/structure/B4278833.png)
![METHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4,5-DIMETHOXYBENZOATE](/img/structure/B4278834.png)
![2,4-dimethoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B4278835.png)

